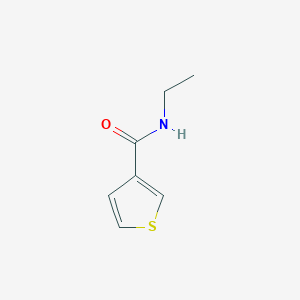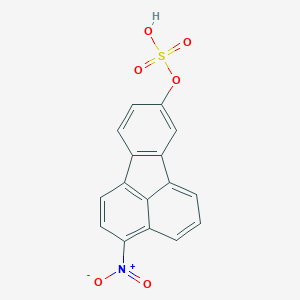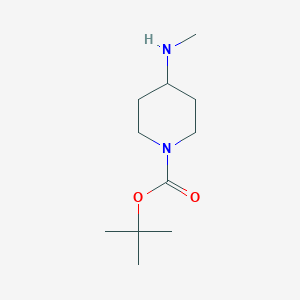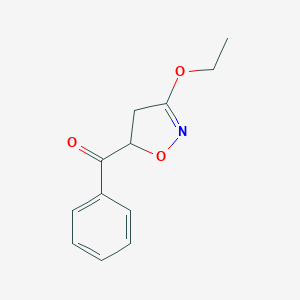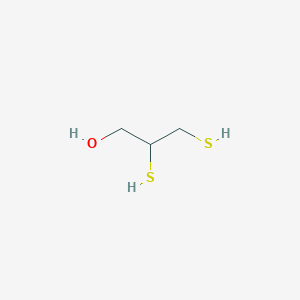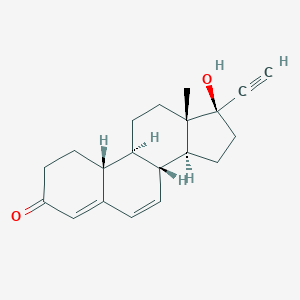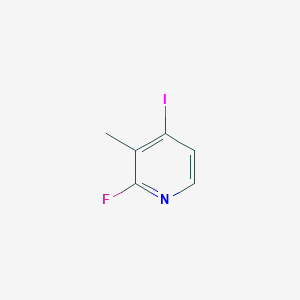
2-Fluoro-4-iodo-3-picoline
描述
Synthesis Analysis
The synthesis of compounds related to 2-Fluoro-4-iodo-3-picoline involves various strategies, including the use of lithium diisopropylamide (LDA) for the condensation of 2-fluoro-3-picoline and benzonitrile to form 2-phenyl-7-azaindole through Chichibabin cyclization . Another approach includes the metalation directed by the fluorine atom for iodination of the quinoline ring, as seen in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides . Additionally, the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodo-3-picoline and related compounds has been studied using various spectroscopic methods. For instance, the rotational spectrum of 2-fluoro-4-picoline has been investigated using pulsed jet Fourier transform microwave spectroscopy, revealing the quadrupole coupling effect of the 14N nucleus and the internal rotation of the CH3 group . X-ray crystallography has been employed to determine the crystal structures of related platinum(II) complexes with picolinate ligands , as well as the di(o-fluorobenzyl)tin bis(2-picolinate) and the tri(o-fluorobenzyl)tin 4-picolinate .
Chemical Reactions Analysis
The chemical reactivity of 2-Fluoro-4-iodo-3-picoline and its derivatives includes various reactions such as the reversible base-mediated dimerization of picolines , the fluorocyclization of N-allylcarboxamides to 2-oxazolines mediated by hypervalent iodine species , and the coupling reactions catalyzed by rhodium for the synthesis of fluorinated heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-iodo-3-picoline derivatives have been explored in several studies. For example, the photophysical properties of blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been systematically investigated, revealing the influence of fluorine atoms and methyl groups on the emission properties . The electrochemical properties have also been studied, as seen in the electrochemical fluorocyclization of N-allylcarboxamides .
Case Studies
Several case studies highlight the application of 2-Fluoro-4-iodo-3-picoline derivatives. For instance, fluoroiodo-2-phenylquinoline-4-carboxamides have been evaluated as NK-3 receptor ligands for medical imaging studies . Additionally, the synthesis and crystal structure of novel inhibitors of hepatitis B, such as methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, have been reported, demonstrating in vitro nanomolar inhibitory activity against HBV .
科学研究应用
Radiopharmaceutical Development
2-Fluoro-4-iodo-3-picoline has been explored for the development of radiopharmaceuticals, specifically as a precursor for labeling reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors are crucial for imaging studies in neurological disorders. Research indicates that while the iodo compound shows promise for in vivo investigation of MAO-B, the fluoro compound exhibits lower uptake in the brain, limiting its use in positron emission tomography (PET) studies. This difference is attributed to the compounds' varying lipophilicity and similar metabolic profiles (Bläuenstein et al., 1998).
Organic Synthesis and Cyclization Reactions
The compound has been utilized in organic synthesis, particularly in the formation of 2-phenyl-7-azaindole through Chichibabin cyclization. This process involves the condensation of 2-fluoro-3-picoline and benzonitrile, a complex reaction influenced by the formation of dimerized picoline and the addition reactions of lithium diisopropylamide (LDA) to benzonitrile. The synthesis demonstrates the reactivity of 2-fluoro-3-picoline in generating heterocyclic compounds, which are important in various chemical and pharmaceutical applications (Ma et al., 2008).
Reaction Mechanisms and Chemical Interactions
Studies on the reactions of fluoroalkanesulfonyl azides with pyridine derivatives, including 2-fluoro-3-picoline, have detailed the formation of N-fluoroalkanesulfonyl pyridinium imides. These findings contribute to the understanding of reaction mechanisms involving pyridine and its derivatives, shedding light on the synthesis of complex organofluorine compounds which have applications in materials science and pharmaceuticals (Xu & Zhu, 1999).
Phosphorescence and Sensing Applications
Research into phosphorescence has led to the synthesis of platinum(II) compounds with picolinate ligands, utilizing 2-fluoro-3-picoline derivatives. These complexes exhibit unique dual phosphorescence emissions and have been studied for their potential in fluoride sensing, illustrating the versatility of 2-fluoro-4-iodo-3-picoline in the development of advanced sensing materials and phosphorescent probes (Ko et al., 2013).
Spectroscopy and Molecular Structure Analysis
Investigations into the molecular structure and rotational spectrum of 2-fluoro-4-picoline have provided insights into its physical chemistry, such as quadrupole coupling effects and internal rotation barriers. This research is fundamental in understanding the molecular dynamics and spectroscopic properties of fluoro-substituted picolines, contributing to their application in molecular spectroscopy and structural biology (Gao et al., 2020).
属性
IUPAC Name |
2-fluoro-4-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFBVCHYQCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472378 | |
| Record name | 2-Fluoro-4-iodo-3-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodo-3-picoline | |
CAS RN |
153034-80-1 | |
| Record name | 2-Fluoro-4-iodo-3-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-iodo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


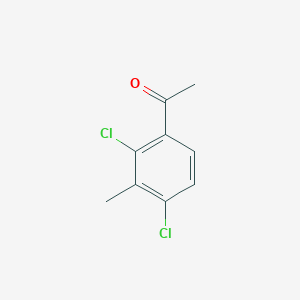
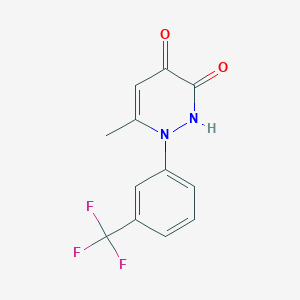
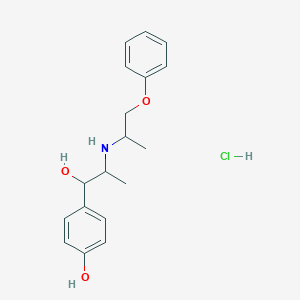
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

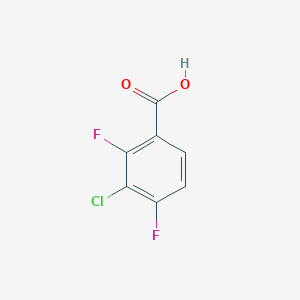
![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
